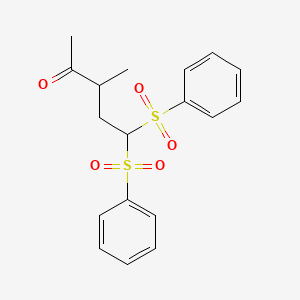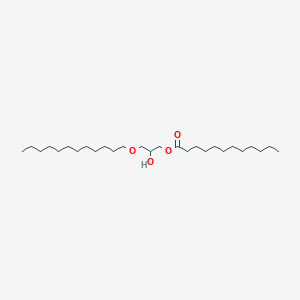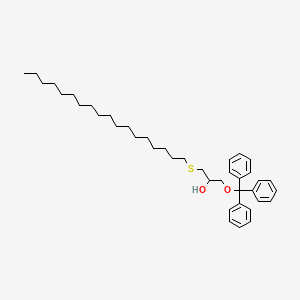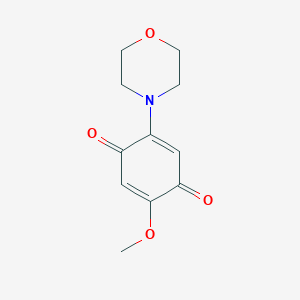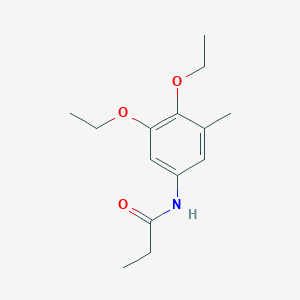![molecular formula C21H22N6O B14363546 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one CAS No. 91707-34-5](/img/structure/B14363546.png)
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C21H18N6O It is known for its unique structure, which includes azide groups attached to a cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one typically involves the reaction of 2,6-bis[(4-bromophenyl)methyl]-4-methylcyclohexan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide groups can participate in click reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Major Products Formed
Click Chemistry: The major product is a triazole derivative.
Reduction: The major product is the corresponding amine derivative.
Aplicaciones Científicas De Investigación
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one primarily involves the reactivity of the azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for various applications . The azide groups can also be reduced to amines, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone
- 2-Benzyl-5-benzylidene-1-cyclopentanone
Uniqueness
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is unique due to the presence of azide groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where specific and efficient reactions are required .
Propiedades
| 91707-34-5 | |
Fórmula molecular |
C21H22N6O |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2,6-bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H22N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,14,17-18H,10-13H2,1H3 |
Clave InChI |
OOVGOZAOHXHVTC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)C(C1)CC2=CC=C(C=C2)N=[N+]=[N-])CC3=CC=C(C=C3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/no-structure.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)

